

literature review of 3-Methyltetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyltetrahydrofuran-3-carboxylic acid

Cat. No.: B1398803

[Get Quote](#)

An In-depth Technical Guide to **3-Methyltetrahydrofuran-3-carboxylic Acid**: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of naturally occurring compounds and synthetic molecules of biological importance. Its prevalence in acetogenins, polycyclic ethers, and lignans underscores its significance as a "privileged" scaffold in medicinal chemistry.^[1] Derivatives of substituted tetrahydrofurans have demonstrated potential as antitumor agents and potent antagonists for very late antigen-4 (VLA-4), which are implicated in inflammatory diseases like asthma and multiple sclerosis.^[1]

Within this valuable class of compounds, **3-Methyltetrahydrofuran-3-carboxylic acid** stands out as a versatile chiral building block. Its stereocenter and functional handles—a stable ether ring and a reactive carboxylic acid—make it a strategic starting point for constructing complex molecular architectures. The ability to synthesize this molecule in high optical purity is critical for its application in drug development, where stereochemistry often dictates efficacy and safety.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the available information on the synthesis, properties, and reactivity of **3-Methyltetrahydrofuran-3-carboxylic acid**, with a focus on its

practical application as a key intermediate in the synthesis of advanced pharmaceutical candidates.

Physicochemical and Spectroscopic Profile

While extensive experimental data for **3-Methyltetrahydrofuran-3-carboxylic acid** is not widely published, its fundamental properties and expected spectroscopic characteristics can be established from its structure and data for related compounds.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₃	[2]
Molecular Weight	130.14 g/mol	[2]
CAS Number	1158760-45-2 (Racemate)	[3][4]
CAS Number	2322930-18-5 ((S)-enantiomer)	[2]
Appearance	Expected to be a liquid or low-melting solid	N/A

Spectroscopic Characterization

The structural features of **3-Methyltetrahydrofuran-3-carboxylic acid** give rise to a predictable spectroscopic signature.

- **Infrared (IR) Spectroscopy:** The most prominent feature will be a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A sharp, strong carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. The C-O stretching of the ether will appear in the 1050-1150 cm⁻¹ range.[5]
- **¹H NMR Spectroscopy:** The spectrum would show signals for the methyl group (a singlet), the methylene protons of the THF ring (complex multiplets), and a deshielded, broad singlet for the acidic proton of the carboxyl group, which is exchangeable with D₂O. Protons alpha to the carbonyl group typically resonate in the 2.0-3.0 ppm range.[5]

- ^{13}C NMR Spectroscopy: The carbonyl carbon is expected to be significantly deshielded, appearing in the 170-180 ppm range.^[5] The quaternary carbon bearing the methyl and carboxyl groups, the methyl carbon, and the methylene carbons of the THF ring would also be observable at distinct chemical shifts. Spectral data for the parent compound, 3-Methyltetrahydrofuran, shows ring carbons at approximately 75.1, 67.5, 35.1, and 33.7 ppm, and the methyl carbon at 21.6 ppm.

Synthesis Strategies

The synthesis of chiral **3-Methyltetrahydrofuran-3-carboxylic acid** and its derivatives is of significant interest. While a direct, one-pot synthesis is not prominently documented, logical and efficient routes can be designed based on established methodologies for constructing substituted tetrahydrofurans.

Proposed Synthesis from Chiral Lactone Precursors

A robust method for generating chiral tetrahydrofuran derivatives involves the reduction of chiral lactone carboxylic acids.^{[1][6]} This approach offers excellent stereocontrol, as the chirality is established early in the synthetic sequence.

Asymmetric Synthesis of Lactone Acid

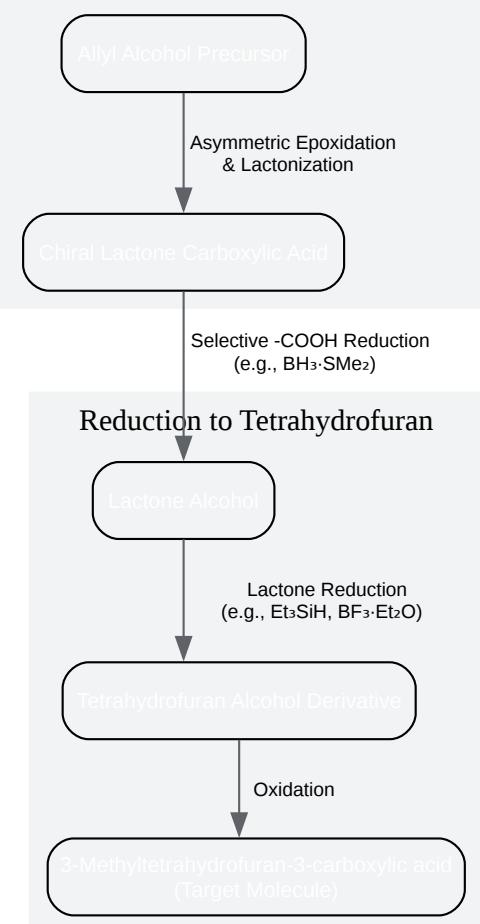


Diagram 1: Proposed synthesis via chiral lactone intermediate.

[Click to download full resolution via product page](#)

Diagram 1: Proposed synthesis via chiral lactone intermediate.

Causality in Experimental Design:

This multi-step pathway is advantageous because it separates the reduction of the carboxylic acid from the reduction of the more stable lactone.

- Selective Carboxylic Acid Reduction: The free carboxylic acid is more reactive towards reducing agents like borane dimethyl sulfide complex ($\text{BH}_3\cdot\text{SMe}_2$) than the lactone carbonyl. This allows for the selective formation of the lactone alcohol intermediate. A direct, one-step reduction of both carbonyls is often unselective and can lead to undesired side products like triols.^[1]
- Lactone Reduction: The subsequent reduction of the lactone to the ether is typically achieved under different conditions. A combination of a silane reducing agent (e.g., triethylsilane, Et_3SiH) and a Lewis acid (e.g., boron trifluoride etherate, $\text{BF}_3\cdot\text{Et}_2\text{O}$) is effective for this transformation, yielding the desired tetrahydrofuran ring structure.^[6]
- Final Oxidation: The resulting primary alcohol can then be oxidized to the target carboxylic acid using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation).

Experimental Protocol: Reduction of a Lactone Carboxylic Acid (Adapted)

The following is a representative protocol adapted from the literature for the reduction of a related lactone carboxylic acid to a tetrahydrofuran derivative.^[1]

Step 1: Selective Reduction of the Carboxylic Acid

- Dissolve the lactone carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
- Cool the solution to 0 °C in an ice bath.
- Add a solution of borane dimethyl sulfide complex ($\text{BH}_3\cdot\text{SMe}_2$, ~1.1 eq) dropwise, maintaining the temperature at 0 °C. Rationale: The mild nature and selectivity of $\text{BH}_3\cdot\text{SMe}_2$ at low temperatures favor the reduction of the carboxylic acid over the lactone.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
- Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.

- Concentrate the mixture under reduced pressure and purify the resulting lactone alcohol by flash chromatography.

Step 2: Reduction of the Lactone to the Tetrahydrofuran Ether

- Dissolve the purified lactone alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add triethylsilane (Et_3SiH , 3.0-4.0 eq) followed by the dropwise addition of boron trifluoride etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$, 3.0-4.0 eq). Rationale: The Lewis acid activates the lactone carbonyl, making it susceptible to nucleophilic attack by the hydride from the silane.
- Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
- Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final tetrahydrofuran alcohol derivative by flash chromatography.

Key Reactions and Derivatization

The carboxylic acid group is a versatile functional handle that allows for a wide range of transformations, primarily through nucleophilic acyl substitution.[\[7\]](#)

[Click to download full resolution via product page](#)

Diagram 2: Key reactions of the carboxylic acid moiety.

Amide Formation: A Gateway to Bioactive Molecules

The conversion of **3-Methyltetrahydrofuran-3-carboxylic acid** to its corresponding amides is a critical step in the synthesis of certain pharmaceutical agents. A patent describes the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which possess valuable therapeutic properties, in high optical purity.[8]

Directly reacting a carboxylic acid with an amine is often inefficient, as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt.[7] To overcome this, a coupling agent is required to activate the carboxylic acid.

Workflow: Amide Coupling

- Activation: The carboxylic acid is reacted with a coupling agent (e.g., DCC, HATU, EDC) to form a highly reactive intermediate, such as an O-acylisourea ester.
- Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl carbon.
- Product Formation: The leaving group (a urea derivative for DCC) departs, yielding the final amide product.

Diagram 3: Logical workflow for amide bond formation.

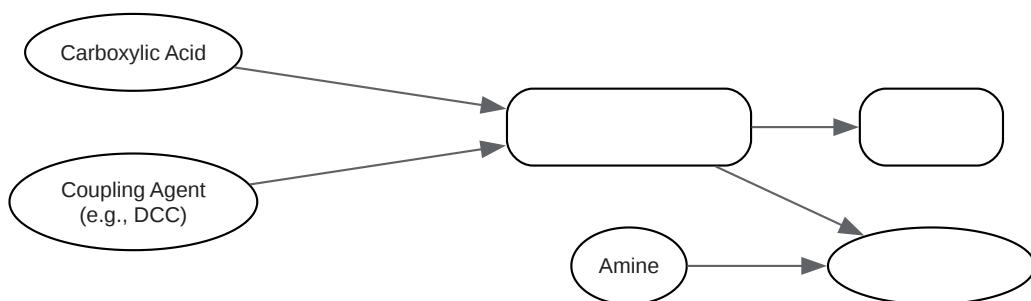

[Click to download full resolution via product page](#)

Diagram 3: Logical workflow for amide bond formation.

Applications in Drug Discovery

The carboxylic acid functional group is present in approximately 25% of all commercialized pharmaceuticals.^[9] It often acts as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. However, the acidic nature of the carboxyl group can sometimes lead to poor metabolic stability or limited ability to cross biological membranes.^[10] ^[11]

This duality makes **3-Methyltetrahydrofuran-3-carboxylic acid** and its derivatives particularly interesting:

- As a Pharmacophore: The carboxylic acid can be the primary interacting group with a receptor or enzyme.
- As a Pro-drug Moiety: The acid can be converted into an ester, which may be more lipophilic and better able to cross cell membranes. Once inside the cell, endogenous esterases can cleave the ester to release the active carboxylic acid.^[9]
- As a Scaffold for Bioisosteres: In cases where the carboxylic acid moiety imparts undesirable properties, it can be replaced with a bioisostere—a different functional group with similar

steric and electronic properties (e.g., a tetrazole or a hydroxyisoxazole).[9] The tetrahydrofuran scaffold provides a stable anchor for exploring such modifications.

The development of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid highlights its role as a crucial precursor for creating novel therapeutics with potentially high efficacy and specificity.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Methyltetrahydrofuran-3-carboxylic acid** is not readily available in public sources, safe handling procedures can be inferred from related compounds like 2-Methyltetrahydrofuran (2-MeTHF) and general principles for handling laboratory chemicals.[12]

Table 2: Recommended Safety and Handling Procedures

Aspect	Precaution	Rationale
Ventilation	Handle in a well-ventilated area or a chemical fume hood.	To minimize inhalation of potential vapors or aerosols. [12]
Personal Protective Equipment (PPE)	Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).	To prevent skin and eye contact. The parent compound can cause severe skin burns and eye damage.
Ignition Sources	Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.	Related furan compounds are highly flammable. Precautionary measures against static discharge are advised. [13]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated place. Recommended storage is often under inert gas at 2-8 °C.	To prevent degradation and reaction with atmospheric moisture. Furan compounds can form explosive peroxides upon prolonged storage, especially after being opened. Containers should be dated upon opening and tested for peroxides periodically. [13]
Spills	Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation and remove all ignition sources.	To contain the spill safely and prevent environmental release. [13]

Conclusion

3-Methyltetrahydrofuran-3-carboxylic acid is a valuable chiral building block with significant potential in medicinal chemistry and organic synthesis. Its utility is primarily defined by its stereocenter and the dual functionality of its stable ether ring and reactive carboxylic acid

group. The synthesis of this molecule, particularly in an enantiomerically pure form, relies on strategic, multi-step pathways, often proceeding through chiral lactone intermediates.

For drug development professionals, this molecule serves as a key starting point for producing complex amide derivatives with demonstrated biological activity. Understanding its synthesis, reactivity, and handling is essential for unlocking its full potential in the creation of next-generation therapeutics. Future research will likely focus on developing more streamlined and scalable asymmetric syntheses and exploring a broader range of derivatizations to expand its application in diverse areas of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. 2322930-18-5|(S)-3-Methyltetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2 [chemicalbook.com]
- 4. 1158760-45-2|3-Methyltetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. jackwestin.com [jackwestin.com]
- 8. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [literature review of 3-Methyltetrahydrofuran-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398803#literature-review-of-3-methyltetrahydrofuran-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com